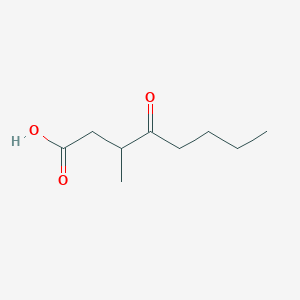

Octanoic acid, 3-methyl-4-oxo-

Description

Contextualization within Branched-Chain Fatty Acids and Keto Acids Research

Octanoic acid, 3-methyl-4-oxo- belongs to two significant categories of organic compounds: branched-chain fatty acids (BCFAs) and keto acids.

Branched-Chain Fatty Acids (BCFAs): The presence of a methyl group on its carbon backbone classifies this compound as a BCFA. BCFAs are found in various natural sources and are subjects of research for their roles in metabolic processes. mdpi.commdpi.com Unlike their straight-chain counterparts, the branching can influence their physical properties and how they are metabolized. Research into BCFAs explores their impact on cellular metabolism and their potential as signaling molecules. mdpi.com For instance, certain BCFAs are known to be potent activators of peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor involved in the regulation of lipid metabolism. mdpi.com

Keto Acids: The ketone group (oxo group) at the fourth carbon position identifies this molecule as a keto acid, or more specifically, a gamma-keto acid. wikipedia.org Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. wikipedia.org They are critical intermediates in numerous metabolic pathways, including the Krebs cycle and glycolysis. wikipedia.org Alpha-keto acids, in particular, are well-studied for their roles in amino acid metabolism and as precursors in various biosynthetic pathways. mdpi.comresearchgate.net Gamma-keto acids like levulinic acid are also recognized for their utility in chemical synthesis. wikipedia.org The study of keto acids is crucial for understanding cellular energy production and biosynthetic processes.

The dual identity of Octanoic acid, 3-methyl-4-oxo- as both a BCFA and a gamma-keto acid makes it a compound of interest for researchers studying the intersection of fatty acid metabolism and other biochemical pathways.

Academic Significance in Specialized Organic Compound Studies

The academic significance of Octanoic acid, 3-methyl-4-oxo- lies primarily in its role as a specialized chemical intermediate and a subject for research in organic synthesis. While it is not as widely studied as simpler molecules like pyruvic acid, its complex structure provides a valuable scaffold for synthetic chemists.

Its utility is highlighted in several areas of academic research:

Organic Synthesis: As a multifunctional compound, it serves as a building block for creating more complex molecules. The carboxylic acid, ketone group, and the chiral center at the third carbon offer multiple points for chemical modification. This versatility is valuable in the synthesis of novel organic compounds, potentially for applications in materials science or as pharmaceutical intermediates. chemicalbull.com

Biochemical Research: Compounds with similar structures are used as reference standards or reagents in biochemical studies to investigate enzyme interactions and metabolic pathways. chemicalbull.com The specific structure of Octanoic acid, 3-methyl-4-oxo- allows for the exploration of enzymes that act on fatty acids with specific substitutions.

Metabolic Studies: The metabolism of modified fatty acids is a key area of research. Studying how the methyl and keto groups of this compound influence its breakdown and processing within biological systems can provide insights into the specificity of metabolic enzymes and the fate of unusual fatty acids in the body. nih.govnih.gov

Table 2: Identifiers for Octanoic acid, 3-methyl-4-oxo-

| Identifier Type | Identifier | Source |

|---|---|---|

| InChI | InChI=1S/C9H16O3/c1-3-4-5-8(10)7(2)6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) | PubChem nih.gov |

| InChIKey | FPRFNJXNLMZHEI-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | CCCCC(=O)C(C)CC(=O)O | PubChem nih.gov |

| DSSTox Substance ID | DTXSID10482737 | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

59086-42-9 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-methyl-4-oxooctanoic acid |

InChI |

InChI=1S/C9H16O3/c1-3-4-5-8(10)7(2)6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

FPRFNJXNLMZHEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C(C)CC(=O)O |

Origin of Product |

United States |

Occurrence and Biological Distribution in Research Contexts

Identification in Natural Systems and Biological Matrices

The primary identification of Octanoic acid, 3-methyl-4-oxo- in a biological context is as a substrate in microbial biotransformation processes. Various microorganisms, including fungi and bacteria, have been shown to metabolize this compound, converting it into other molecules of interest.

Research has demonstrated the use of this keto acid in fermentation processes. For instance, it serves as a key intermediate in the microbial synthesis of whisky lactones. In these processes, the microorganisms enzymatically reduce the keto group and subsequently facilitate lactonization.

A notable example is the use of the fungus Beauveria bassiana AM278, which has been shown to catalyze the lactonization of 3-methyl-4-oxooctanoic acid to produce specific isomers of whisky lactone. Similarly, bacteria from the genus Rhodococcus have been effectively used to oxidize related compounds, demonstrating the metabolic capability of these microorganisms to process molecules with a similar chemical structure.

The table below summarizes findings from studies where Octanoic acid, 3-methyl-4-oxo- or its close derivatives were used as substrates for microbial transformations.

| Microorganism | Substrate | Product(s) | Research Focus |

| Beauveria bassiana AM278 | Octanoic acid, 3-methyl-4-oxo- | Whisky lactone isomers | Lactonization of γ-oxo acids |

| Rhodococcus erythropolis | syn- and anti-3-methyloctane-1,4-diols | cis- and trans-whisky lactones | Stereoselective oxidation |

Investigations into Stereochemical Diversity in Natural Isolates

The stereochemistry of Octanoic acid, 3-methyl-4-oxo- and its derivatives is a critical aspect of research, as the different stereoisomers of its products, such as whisky lactones, can have distinct sensory properties. Investigations have primarily focused on the stereoselective outcomes of microbial transformations of this keto acid.

The enzymatic systems within microorganisms can exhibit high stereoselectivity, leading to the production of specific enantiomers or diastereomers of the target molecule. This is of significant interest for the flavor and fragrance industry, where the synthesis of optically pure compounds is often desired.

For example, the biotransformation of precursors to Octanoic acid, 3-methyl-4-oxo- by different strains of Rhodococcus erythropolis has been shown to yield enantiomerically pure isomers of both cis- and trans-whisky lactones. This highlights the potential of using whole-cell biocatalysts to control the stereochemical configuration of the final product.

The research in this area is more focused on the stereochemical diversity of the products synthesized from Octanoic acid, 3-methyl-4-oxo- by various microorganisms, rather than the diversity of the acid itself as a natural isolate. The table below details the stereochemical outcomes of some of these microbial transformations.

| Microorganism | Substrate | Stereoisomer(s) of Whisky Lactone Produced |

| Beauveria bassiana AM278 | Octanoic acid, 3-methyl-4-oxo- | Specific isomers (details on enantiomeric excess may vary by study) |

| Rhodococcus erythropolis PCM2150 | syn-3-methyloctane-1,4-diol | cis-(+)-(4R,5R)-whisky lactone |

| Rhodococcus erythropolis DSM44534 | anti-3-methyloctane-1,4-diol | trans-(−)-(4R,5S)-whisky lactone |

Biosynthesis and Biotransformation Pathways

Enzymatic and Microbial Synthesis of Octanoic Acid, 3-methyl-4-oxo-

The generation of Octanoic acid, 3-methyl-4-oxo- in biological systems is believed to occur primarily through the enzymatic oxidation of its corresponding hydroxylated precursor.

The principal biocatalytic mechanism for the formation of a 4-oxo group in a fatty acid chain is the oxidation of a secondary alcohol. In the case of Octanoic acid, 3-methyl-4-oxo-, the direct precursor is 3-methyl-4-hydroxyoctanoic acid. This conversion from a hydroxyl to a keto group is a classic dehydrogenation reaction.

While specific enzymes that catalyze the oxidation of 3-methyl-4-hydroxyoctanoic acid have not been definitively identified, it is highly probable that this reaction is mediated by a class of enzymes known as alcohol dehydrogenases or ketoreductases operating in reverse. These enzymes are widespread in microbial and plant kingdoms and are known to participate in various metabolic pathways involving the synthesis and degradation of fatty acids and other secondary metabolites. The reaction would likely require a cofactor such as NAD+ or NADP+ as an electron acceptor.

The proposed enzymatic conversion is as follows:

Substrate: 3-methyl-4-hydroxyoctanoic acid

Enzyme Class: Alcohol Dehydrogenase / Ketoreductase

Reaction Type: Oxidation

Product: Octanoic acid, 3-methyl-4-oxo-

Cofactor: NAD(P)+ → NAD(P)H + H+

Direct evidence pinpointing specific microbial strains that produce Octanoic acid, 3-methyl-4-oxo- is scarce. However, microorganisms are well-known for their diverse metabolic capabilities, including the modification of fatty acids. It is plausible that various bacteria and fungi possess the enzymatic machinery to perform the necessary oxidation. For instance, bacteria from the genera Pseudomonas and Bacillus, as well as various yeast species, are known to be involved in the biotransformation of fatty acids and could potentially facilitate this conversion. The production of related compounds, such as other oxo-fatty acids, has been observed in a range of microorganisms, suggesting that the capacity for such biotransformations is broadly distributed.

Precursor-Product Relationships in Biological Pathways

The metabolic role of Octanoic acid, 3-methyl-4-oxo- is closely tied to its precursor, 3-methyl-4-hydroxyoctanoic acid, and its potential downstream products, particularly lactones.

The biosynthesis of the precursor, 3-methyl-4-hydroxyoctanoic acid, is a key step. This compound is notably found in oak wood, where it exists in glycosidically bound forms. nih.govnih.gov The release of 3-methyl-4-hydroxyoctanoic acid from these glycoconjugates can occur through enzymatic or acidic hydrolysis. nih.govnih.gov Once liberated, this hydroxy fatty acid can serve as the direct substrate for oxidation to yield Octanoic acid, 3-methyl-4-oxo-. The stereochemistry of the precursor is crucial, as it will determine the stereochemistry of the resulting oxo-fatty acid and its subsequent products.

Table 1: Precursor Forms of 3-methyl-4-hydroxyoctanoic acid in Oak Wood

| Precursor Form | Description |

|---|---|

| Glucoside | 3-methyl-4-hydroxyoctanoic acid bound to a single glucose unit. |

| Galloylglucoside | 3-methyl-4-hydroxyoctanoic acid bound to a galloylated glucose unit. |

While Octanoic acid, 3-methyl-4-oxo- can be a metabolic endpoint, it is also a potential intermediate in the formation of other compounds. One significant transformation pathway for its precursor, 3-methyl-4-hydroxyoctanoic acid, is lactonization to form oak lactones (also known as whisky lactones). nih.gov This intramolecular esterification is a cyclization reaction that is favored under acidic conditions. nih.gov The formation of these lactones is a critical process in the aging of alcoholic beverages in oak barrels, contributing significantly to their aroma and flavor profile.

It is conceivable that Octanoic acid, 3-methyl-4-oxo- could also undergo further metabolic conversions, such as reduction back to its hydroxy form or other modifications, depending on the enzymatic capabilities of the organism and the prevailing metabolic conditions.

Interconnections with Broader Oxo-Fatty Acid Metabolism and Signaling Pathways (e.g., Jasmonate Biosynthesis Analogs)

Oxo-fatty acids are a class of lipid molecules that play significant roles in various biological processes, including signaling. The structure of Octanoic acid, 3-methyl-4-oxo- bears resemblance to key intermediates in the biosynthesis of jasmonates, a class of plant hormones.

Jasmonic acid and its derivatives are synthesized from α-linolenic acid through a series of enzymatic steps involving lipoxygenases, allene (B1206475) oxide synthases, and cyclases, followed by beta-oxidation. oup.comnih.gov This pathway generates various oxo-fatty acid intermediates. The presence of a keto group and a carboxylic acid function in Octanoic acid, 3-methyl-4-oxo- is a common feature shared with jasmonate precursors.

This structural similarity suggests that Octanoic acid, 3-methyl-4-oxo- could potentially interact with or modulate pathways that are responsive to other oxo-fatty acids. In plants, jasmonates are key regulators of growth, development, and defense responses. In other organisms, oxo-fatty acids are involved in inflammation and other signaling cascades. pnas.orgcell-stress.com While direct evidence for the involvement of Octanoic acid, 3-methyl-4-oxo- in such signaling pathways is currently lacking, its structural analogy to well-established signaling molecules like jasmonates makes this an area for future investigation.

Table 2: Comparison of Structural Features

| Compound | Key Structural Features | Biological Role |

|---|---|---|

| Octanoic acid, 3-methyl-4-oxo- | C9 fatty acid, oxo group at C-4, methyl group at C-3 | Biosynthetic intermediate (inferred) |

| 12-oxo-phytodienoic acid (OPDA) | C18 fatty acid, cyclopentenone ring, oxo group | Precursor in jasmonate biosynthesis |

The study of Octanoic acid, 3-methyl-4-oxo- provides a window into the intricate network of fatty acid metabolism and its potential connections to cellular signaling. Further research is needed to fully elucidate the specific enzymes, microbial strains, and metabolic pathways involved in the biosynthesis and biotransformation of this compound.

Chemical Synthesis and Derivatization Strategies

Development of Total Synthesis Methodologies for Octanoic Acid, 3-methyl-4-oxo-

While a specific, dedicated total synthesis for Octanoic acid, 3-methyl-4-oxo- is not extensively documented in dedicated literature, its structure lends itself to well-established synthetic methodologies for β-keto acids. The most prominent and logical approach involves the acylation of a propanoate derivative, a strategy rooted in the principles of the Claisen condensation. fiveable.mewikipedia.org

A plausible and efficient route is a crossed Claisen condensation, which involves the reaction between two different esters in the presence of a strong base. organic-chemistry.org For the synthesis of the target compound, this would involve the reaction of an ethyl propanoate derivative with an ester of valeric acid (pentanoic acid).

The key steps in this proposed synthesis are:

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl propanoate. This step is crucial as it forms the nucleophilic enolate. libretexts.orgjove.com

Nucleophilic Acyl Substitution: The generated enolate attacks the electrophilic carbonyl carbon of a second ester, such as ethyl valerate (B167501). This forms a tetrahedral intermediate. jove.com

Reformation of Carbonyl: The intermediate collapses, eliminating the ethoxide leaving group to yield a β-keto ester: ethyl 3-methyl-4-oxooctanoate.

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, forming the corresponding β-keto acid. Gentle heating in the presence of acid can then induce decarboxylation if an adjacent carboxyl group is present, but for the synthesis of the target acid, only saponification is required.

The driving force for the Claisen condensation is the final deprotonation of the product, the β-keto ester, which has an acidic proton on the carbon flanked by two carbonyl groups. wikipedia.orgorganic-chemistry.org An acidic workup is required to neutralize the enolate and isolate the final product. wikipedia.org

| Step | Description | Key Reagents and Conditions | Intermediate/Product |

| 1 | Enolate Formation | Ethyl propanoate, Sodium ethoxide (NaOEt) in an anhydrous solvent (e.g., ethanol) | Propanoate enolate |

| 2 | Acylation | Ethyl valerate is added to the enolate solution | Tetrahedral intermediate |

| 3 | Saponification | Aqueous base (e.g., NaOH), followed by heating | 3-methyl-4-oxooctanoate salt |

| 4 | Acidification | Dilute strong acid (e.g., HCl) | Octanoic acid, 3-methyl-4-oxo- |

Asymmetric Synthesis Approaches for Enantiomeric and Diastereomeric Forms

The carbon at the 3-position in Octanoic acid, 3-methyl-4-oxo- is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Asymmetric synthesis aims to selectively produce one of these enantiomers. Key strategies applicable to this target molecule include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: This is a powerful and widely used method for controlling stereochemistry. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

A general approach involves:

Attachment of Auxiliary: Propanoic acid is first attached to a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, to form a chiral amide derivative. wikipedia.org

Diastereoselective Enolate Formation: A base is used to form an enolate. The bulky auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered side.

Stereoselective Acylation: The chiral enolate is reacted with an acylating agent like valeryl chloride. The steric hindrance from the auxiliary directs the acylation to occur with high diastereoselectivity.

Cleavage of Auxiliary: The auxiliary is removed, typically by hydrolysis, to yield the enantiomerically enriched β-keto acid. The auxiliary can often be recovered and reused. wikipedia.org

Asymmetric Catalysis: This approach uses a chiral catalyst to influence the stereochemical outcome of the reaction. For the synthesis of a chiral β-keto acid, an asymmetric alkylation or acylation of a precursor could be employed. For instance, methods using chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully used for the highly enantioselective α-alkylation of β-keto esters. rsc.org This strategy could be adapted to introduce the methyl group at the C3 position enantioselectively onto a 4-oxooctanoate precursor. Similarly, organocatalytic methods, such as those using cinchonine-derived catalysts, have been developed for stereoselective reactions involving β-keto acids. nih.gov

| Strategy | Principle | Example Reagents/Catalysts | Advantages | Disadvantages |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical course of a reaction. wikipedia.org | Evans oxazolidinones, Camphorsultam | High diastereoselectivity, reliable, well-established. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. | Cinchona alkaloid-derived phase-transfer catalysts, chiral scandium(III) complexes. rsc.orgorganic-chemistry.org | High atom economy, catalyst can be recycled. | Catalyst development can be complex, may have lower selectivity than auxiliaries. |

Preparation of Chemically Modified Derivatives for Research Applications (e.g., Esters, Glycosides)

The carboxylic acid functionality of Octanoic acid, 3-methyl-4-oxo- allows for straightforward conversion into a variety of derivatives, such as esters and glycosides, which are valuable for research and other applications.

Ester Derivatives: Esterification is a fundamental transformation of carboxylic acids. Methyl esters, for example, are often prepared for analytical purposes like gas chromatography or to act as protecting groups.

Acid-Catalyzed (Fischer) Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). google.com

Alkylation with Diazomethane (B1218177): A highly efficient method for preparing methyl esters involves treatment with diazomethane (CH₂N₂). The reaction is rapid and produces nitrogen gas as the only byproduct, leading to high yields and purity. libretexts.orgjove.com However, diazomethane is toxic and potentially explosive, requiring specialized handling. jove.com Trimethylsilyldiazomethane offers a safer alternative. commonorganicchemistry.com

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate readily reacts with an alcohol to form the desired ester. commonorganicchemistry.com

Glycoside Derivatives (Sugar Esters): Glycosidic derivatives are formed by linking the carboxylic acid to a sugar moiety. These compounds are of interest as biodegradable surfactants and have applications in cosmetics and pharmaceuticals. mdpi.comunimi.it

Enzymatic Esterification: Biocatalysis using lipases is the preferred method for synthesizing sugar esters due to its high selectivity under mild conditions. mdpi.com Enzymes like immobilized Candida antarctica lipase (B570770) B (often known as Novozym 435) can catalyze the esterification between the fatty acid and a sugar like glucose or a protected alkyl glucoside. nih.govmdpi.com The reaction is typically performed in a non-aqueous solvent to prevent hydrolysis of the ester product. mdpi.com This method offers excellent regioselectivity, often acylating the primary hydroxyl group of the sugar with high preference. nih.gov

| Derivative Type | Method | Reagents | Key Features |

| Methyl Ester | Fischer Esterification | Methanol (B129727), Sulfuric Acid (catalyst) | Reversible reaction, requires excess alcohol. google.com |

| Methyl Ester | Diazomethane Alkylation | Diazomethane (CH₂N₂) | High yield, clean reaction. jove.com |

| General Ester | Acyl Chloride Intermediate | Thionyl Chloride (SOCl₂), then Alcohol | Works for a wide range of alcohols. |

| Glycoside | Enzymatic Esterification | Sugar (e.g., Glucose), Lipase (e.g., Novozym 435) | Mild conditions, high regioselectivity, environmentally friendly. mdpi.comnih.gov |

Biological Function and Mechanistic Studies

Mechanistic Role as a Substrate in Enzymatic Reactions

Octanoic acid, 3-methyl-4-oxo- serves as a crucial substrate for microbial enzymes in biotransformation processes leading to the formation of valuable aroma compounds. Research has demonstrated that whole-cell microorganisms can catalyze the lactonization of this γ-oxoacid, a process that is a significant alternative to purely enzyme-mediated oxidation strategies. nih.govresearchgate.net This transformation involves the reduction of the keto group to a hydroxyl group, followed by intramolecular esterification to form a lactone ring.

The enzymatic reduction of the carbonyl group in Octanoic acid, 3-methyl-4-oxo- is a key step that determines the stereochemistry of the final product. Different microorganisms possess oxidoreductases with varying stereoselectivity, leading to the formation of specific stereoisomers of the resulting lactone. researchgate.netresearchgate.net

Functional Significance as a Biosynthetic Intermediate for Complex Natural Products (e.g., Aroma Compounds)

The most well-documented functional significance of Octanoic acid, 3-methyl-4-oxo- is its role as a direct precursor in the biosynthesis of whisky lactones (also known as oak lactones), which are potent and commercially important aroma compounds. researchgate.nettheeurekamoments.com These lactones contribute characteristic coconut, woody, and sweet notes to aged alcoholic beverages like whisky and wine. theeurekamoments.com

Microbial transformation studies have identified several fungal and yeast species capable of converting Octanoic acid, 3-methyl-4-oxo- into whisky lactone isomers. The stereochemical outcome of this biotransformation is highly dependent on the specific microorganism employed, which underscores the enzymatic control of this biosynthetic step. For instance, the trans-(+)-(4S,5R)-isomer of whisky lactone is stereoselectively formed as the sole product when Octanoic acid, 3-methyl-4-oxo- is catalyzed by Didimospheria igniaria KCH6651, Laetiporus sulphurens AM525, Chaetomium sp. KCH6670, and Saccharomyces cerevisiae AM464. researchgate.netresearchgate.net In contrast, biotransformation using Beauveria bassiana AM278 results in a mixture of trans-(+)-(4S,5R)- and cis-(-)-(4S,5S)-whisky lactone isomers. researchgate.netresearchgate.net

The precursor to whisky lactone in oak wood is actually 3-methyl-4-hydroxyoctanoic acid, which exists in glycosidically bound forms. researchgate.netnih.gov Octanoic acid, 3-methyl-4-oxo- represents a synthetic or microbially-derived intermediate that can be efficiently converted to the final aroma compound.

Below is a table summarizing the microbial transformations of Octanoic acid, 3-methyl-4-oxo- into whisky lactone isomers.

| Microorganism | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Didimospheria igniaria KCH6651 | Octanoic acid, 3-methyl-4-oxo- | trans-(+)-(4S,5R)-whisky lactone | 99% | researchgate.netresearchgate.net |

| Laetiporus sulphurens AM525 | Octanoic acid, 3-methyl-4-oxo- | trans-(+)-(4S,5R)-whisky lactone | 99% | researchgate.netresearchgate.net |

| Chaetomium sp. KCH6670 | Octanoic acid, 3-methyl-4-oxo- | trans-(+)-(4S,5R)-whisky lactone | 99% | researchgate.netresearchgate.net |

| Saccharomyces cerevisiae AM464 | Octanoic acid, 3-methyl-4-oxo- | trans-(+)-(4S,5R)-whisky lactone | 99% | researchgate.netresearchgate.net |

| Beauveria bassiana AM278 | Octanoic acid, 3-methyl-4-oxo- | trans-(+)-(4S,5R)-whisky lactone and cis-(-)-(4S,5S)-whisky lactone | >99% (trans), 77% (cis) | researchgate.netresearchgate.net |

| Pycnidiella resinae KCH50 | Octanoic acid, 3-methyl-4-oxo- | trans-(+)-(4S,5R)-whisky lactone and cis-(-)-(4S,5S)-whisky lactone | Not specified (trans), 45% (cis) | researchgate.net |

Investigations into its Participation in Specific Metabolic Cycles

Currently, there is a lack of specific scientific literature detailing the direct participation of Octanoic acid, 3-methyl-4-oxo- in established metabolic cycles within organisms. While the general metabolism of branched-chain fatty acids is well-studied, the specific pathways involving this particular keto acid have not been elucidated.

Analytical Methodologies for Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental for isolating "Octanoic acid, 3-methyl-4-oxo-" from complex matrices, identifying it based on its retention characteristics and mass spectral data, and quantifying its concentration.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like "Octanoic acid, 3-methyl-4-oxo-" by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, derivatization is a common and often necessary sample preparation step to convert the analyte into a more volatile and thermally stable form.

Derivatization and Analysis:

To enhance volatility and improve chromatographic peak shape, the carboxylic acid group is typically converted into an ester, most commonly a methyl ester or a trimethylsilyl (B98337) (TMS) ester.

Esterification: Methylation can be achieved using reagents such as diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst like boron trifluoride (BF₃).

Silylation: Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), react with the acidic proton of the carboxylic acid to form a TMS ester.

Once derivatized, the resulting compound can be separated on a non-polar or medium-polarity capillary GC column. The mass spectrometer then serves as a highly specific detector. Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum will exhibit a molecular ion peak corresponding to the derivatized "Octanoic acid, 3-methyl-4-oxo-," as well as characteristic fragment ions.

Quantitative Analysis:

For quantitative studies, a stable isotope-labeled internal standard of "Octanoic acid, 3-methyl-4-oxo-" would be ideal to correct for variations in derivatization efficiency and sample introduction. In the absence of a specific standard, a structurally similar compound can be used. By creating a calibration curve with known concentrations of the derivatized standard, the concentration of the analyte in a sample can be accurately determined.

Liquid chromatography-mass spectrometry (LC-MS) offers the advantage of analyzing "Octanoic acid, 3-methyl-4-oxo-" without the need for derivatization to increase volatility. However, derivatization may still be employed to enhance chromatographic retention on reversed-phase columns and to improve ionization efficiency.

Chromatographic Separation:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique. Due to the polar nature of the carboxylic acid group, "Octanoic acid, 3-methyl-4-oxo-" may have limited retention on standard C18 columns with highly aqueous mobile phases. To improve retention, several strategies can be employed:

Mobile Phase Modification: The addition of an acid, such as formic acid or acetic acid, to the mobile phase suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the non-polar stationary phase.

Derivatization: As with GC-MS, derivatization of the carboxyl group can increase the hydrophobicity of the molecule, leading to better retention. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used for this purpose. unimi.it

Mass Spectrometric Detection:

Electrospray ionization (ESI) is the most common ionization source used in LC-MS for this type of analyte. "Octanoic acid, 3-methyl-4-oxo-" can be detected in either positive or negative ion mode.

Negative Ion Mode: In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed from the carboxylic acid group. This is often the preferred mode for the analysis of acidic compounds due to its high sensitivity.

Positive Ion Mode: In positive ion mode, adducts with protons [M+H]⁺ or other cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ can be observed.

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (e.g., [M-H]⁻) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex biological matrices. nih.govforensicrti.org While specific MRM transitions for "Octanoic acid, 3-methyl-4-oxo-" are not published, they can be empirically determined by infusing a standard solution of the compound into the mass spectrometer.

A study on the LC-MS/MS analysis of similar short and medium-chain fatty acids utilized derivatization with 3-NPH, which yielded a prominent fragment ion at m/z 137 in MS/MS corresponding to the loss of ammonia (B1221849) from the derivatization agent. unimi.it

High-performance liquid chromatography (HPLC) with non-mass spectrometric detectors, such as ultraviolet (UV) detectors, can be a valuable tool for the analysis of precursors and isomers of "Octanoic acid, 3-methyl-4-oxo-".

Precursor Analysis:

The synthesis of "Octanoic acid, 3-methyl-4-oxo-" may involve various precursors. HPLC can be used to monitor the progress of the synthesis by separating the starting materials, intermediates, and the final product. The choice of stationary and mobile phases would depend on the specific chemical properties of the compounds involved in the synthetic route.

Isomer Analysis:

"Octanoic acid, 3-methyl-4-oxo-" possesses a chiral center at the C3 position, meaning it can exist as two enantiomers (R and S). The separation of these enantiomers is crucial for stereoselective synthesis and for studying their distinct biological activities. Chiral HPLC is the most common technique for separating enantiomers. This can be achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

While a specific HPLC method for the separation of "Octanoic acid, 3-methyl-4-oxo-" isomers is not documented, methods have been developed for the separation of stereoisomers of other propanoic acid derivatives using reversed-phase HPLC.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of "Octanoic acid, 3-methyl-4-oxo-," providing information about its chemical bonds, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of "Octanoic acid, 3-methyl-4-oxo-".

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shift of each signal provides information about the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of each signal is proportional to the number of protons it represents.

Based on the structure of "Octanoic acid, 3-methyl-4-oxo-," the following proton signals can be anticipated:

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -COOH | > 10 | Singlet (broad) |

| -CH(CH₃)- | 2.8 - 3.2 | Multiplet |

| -CH₂-COOH | 2.5 - 2.9 | Multiplet |

| -CO-CH₂- | 2.4 - 2.7 | Triplet |

| -CH₂- (chain) | 1.2 - 1.7 | Multiplet |

| -CH₃ (at C3) | 1.0 - 1.3 | Doublet |

| -CH₃ (terminal) | 0.8 - 1.0 | Triplet |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its chemical environment.

Expected ¹³C NMR chemical shifts for "Octanoic acid, 3-methyl-4-oxo-" are:

| Carbon | Expected Chemical Shift (ppm) |

| -C=O (ketone) | 205 - 220 |

| -C=O (acid) | 170 - 185 |

| -CH(CH₃)- | 45 - 55 |

| -CH₂-COOH | 35 - 45 |

| -CO-CH₂- | 30 - 40 |

| -CH₂- (chain) | 20 - 35 |

| -CH₃ (at C3) | 10 - 20 |

| -CH₃ (terminal) | ~14 |

Stereochemical Assignment:

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of the molecule. By irradiating specific protons and observing which other protons are spatially close, the three-dimensional arrangement of the atoms can be deduced. For the absolute stereochemical assignment, derivatization with a chiral agent and subsequent NMR analysis of the resulting diastereomers is a common strategy.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "Octanoic acid, 3-methyl-4-oxo-" will be characterized by the absorption bands corresponding to its carboxylic acid and ketone functionalities.

Characteristic Absorption Bands:

The key diagnostic peaks in the IR spectrum are expected to be:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad |

| Alkyl | C-H stretch | 2850 - 3000 | Strong |

| Ketone | C=O stretch | 1705 - 1725 | Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1720 | Strong |

| Alkyl | C-H bend | 1350 - 1470 | Medium |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

| Carboxylic Acid | O-H bend | 920 - 950 | Broad, Medium |

The two carbonyl stretching bands (from the ketone and the carboxylic acid) may overlap, appearing as a single, broad, and strong absorption band. A study of a similar molecule, 2-oxo-octanoic acid, showed distinct carbonyl stretches for the acidic and ketonic groups at 1740 cm⁻¹ and 1700 cm⁻¹, respectively, in the solid phase. rsc.org The broad O-H stretching absorption of the carboxylic acid is a highly characteristic feature, often spanning a wide range of the spectrum.

Advanced Research Perspectives and Future Directions

Discovery of Novel Enzymes and Pathways Associated with Octanoic Acid, 3-methyl-4-oxo-

The biosynthetic origins of Octanoic acid, 3-methyl-4-oxo-, are not yet fully elucidated, but current research points toward complex enzymatic pathways, particularly those involving polyketide synthases (PKSs). PKSs are large, multi-domain enzymes that build a wide array of natural products by sequentially condensing small carboxylic acid units. The introduction of a methyl branch at the beta-position (C3) of a polyketide chain is a known variation in canonical polyketide biosynthesis, suggesting that a specific PKS system is a likely candidate for the formation of this compound.

The biosynthesis of polyketides shares many similarities with fatty acid synthesis. The process begins with a starter unit and involves sequential elongation with extender units like malonyl-CoA or methylmalonyl-CoA. The choice of methylmalonyl-CoA as an extender unit is a primary mechanism for introducing methyl branches into the growing polyketide chain. Furthermore, specialized β-branching enzymes, such as 3-hydroxy-3-methylglutaryl synthase (HMGS), can introduce alkyl branches onto a β-keto-polyketide intermediate. Future research is likely to focus on genome mining and heterologous expression studies to identify novel PKS gene clusters from bacteria, fungi, and plants that are responsible for producing 3-methyl-4-oxo-octanoic acid. Characterizing the specific ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains within these PKS modules will be crucial to understanding the precise mechanism of its formation.

Research into bacterial metabolism has also revealed pathways for producing complex β-keto esters. For instance, cell-free systems of Corynebacterium diphtheriae have been shown to form a C32 β-keto ester from palmitic acid, indicating that bacteria possess the enzymatic machinery for synthesizing such compounds. rsc.org Investigating analogous pathways in other microorganisms could lead to the discovery of the specific enzymes that catalyze the formation of Octanoic acid, 3-methyl-4-oxo-.

Table 1: Potential Enzymatic Systems in the Biosynthesis of Octanoic acid, 3-methyl-4-oxo-

| Enzyme/System | Potential Role | Key Domains/Components |

| Polyketide Synthase (PKS) | Catalyzes the assembly of the carbon backbone with a methyl branch. | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP) |

| β-Branching Enzymes | Introduces the methyl group at the C3 position. | 3-hydroxy-3-methylglutaryl synthase (HMGS) |

| Fatty Acid Synthase (FAS) Analogs | Potential involvement in chain elongation and modification. | Ketoacyl Synthase (KS) |

Advancements in Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful approach for producing complex chiral molecules like Octanoic acid, 3-methyl-4-oxo-. A significant advancement in this area is the use of whole-cell biotransformations to produce specific stereoisomers of this compound. For example, microorganisms have been successfully used to produce the trans-isomer of 3-methyl-4-oxooctanoic acid, which serves as a key precursor in the synthesis of whisky lactones. researchgate.net This biological method provides an alternative to purely chemical strategies, often yielding enantiomerically enriched products. researchgate.net

The broader field of chemoenzymatic synthesis is rapidly advancing, with enzymes like alcohol dehydrogenases (ADHs) and aldolases being employed for their high regio- and enantioselectivity. Recombinant ADHs have been used for the selective reduction of diketones to produce chiral hydroxy-ketones, a structure related to the target molecule. Similarly, enantiocomplementary 2-oxoacid aldolases are used to create chiral 2-substituted 3-hydroxycarboxylic esters, which are valuable building blocks in organic synthesis. taylorandfrancis.com These established enzymatic reactions could be adapted and engineered for the asymmetric synthesis of Octanoic acid, 3-methyl-4-oxo-. Future work will likely involve screening for novel enzymes with suitable substrate specificity or engineering existing enzymes, such as ketoreductases, to achieve the desired stereochemical control in the synthesis of this specific β-keto acid.

Table 2: Key Biocatalysts in Chemoenzymatic Synthesis

| Enzyme Class | Reaction Type | Relevance to Octanoic acid, 3-methyl-4-oxo- |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketones | Synthesis of chiral hydroxy-keto precursors. |

| Aldolase | Carbon-carbon bond formation | Creation of the β-hydroxy keto acid backbone. |

| Transaminase | Asymmetric amination/deamination | Synthesis of chiral precursors. |

| Lipase (B570770)/Esterase | Kinetic resolution, Hydrolysis | Separation of stereoisomers. |

Research into its Contribution to Organoleptic Properties in Natural Products and its Engineering

While the specific organoleptic profile of Octanoic acid, 3-methyl-4-oxo- has not been extensively documented, research on structurally similar compounds provides valuable insights. Ketones, as a class, are known contributors to the aroma profiles of various foods, often imparting fruity or cheesy notes. nih.gov For example, straight-chain methyl ketones like 2-heptanone (B89624) and 2-nonanone (B1664094) are associated with blue cheese and fruity aromas. nih.gov

Furthermore, the related compound 4-methyloctanoic acid is well-known for its distinct "goaty," "sweaty-fatty," and cheesy aroma, and it is a key component responsible for the characteristic odor of mutton. thegoodscentscompany.com Given the structural similarity, it is plausible that 3-methyl-4-oxo-octanoic acid also possesses a complex flavor profile, potentially contributing to the fatty, waxy, or cheesy notes in natural products where it may be present, such as aged cheeses or fermented goods.

The field of metabolic engineering offers exciting prospects for manipulating the production of flavor and aroma compounds in microorganisms and plants. By engineering PKS and fatty acid biosynthetic pathways, it is possible to generate novel compounds or enhance the production of existing ones. dtu.dklbl.gov Future research could focus on:

Sensory Evaluation: Conducting detailed sensory panel analysis to formally characterize the odor and flavor profile of pure Octanoic acid, 3-methyl-4-oxo-.

Pathway Engineering: Introducing and optimizing biosynthetic pathways (e.g., novel PKS gene clusters) into microbial hosts like Saccharomyces cerevisiae or Escherichia coli to produce the compound.

Modulation of Flavor Profiles: Using these engineered microbes as starter cultures or adjuncts in food fermentations to modulate the final organoleptic properties of products like cheese or beer. The engineering of PKSs, by swapping or modifying domains, could allow for the deliberate production of specific branched-chain keto acids to achieve a desired flavor outcome. rsc.org

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Systems-Level Understanding

Omics technologies are indispensable for gaining a holistic view of the metabolic networks and regulatory mechanisms related to the production and function of specific metabolites.

Metabolomics , the large-scale study of small molecules, can be used to identify and quantify Octanoic acid, 3-methyl-4-oxo- in complex biological samples. The related compound, 3-oxooctanoic acid, has been detected in various eukaryotes, including foods like chicken and pork, suggesting that targeted metabolomics could confirm the presence and abundance of its 3-methyl derivative in a range of natural products. hmdb.ca Untargeted metabolomics studies could also reveal novel correlations between the presence of this compound and specific metabolic states or sensory characteristics in foods.

Transcriptomics , which analyzes the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed. This technology can be used to identify the genes encoding the enzymes responsible for the biosynthesis of Octanoic acid, 3-methyl-4-oxo-. For instance, if a microorganism is found to produce this compound under specific conditions, transcriptomic analysis can pinpoint the upregulation of specific PKS or fatty acid synthase genes. lbl.govnih.gov This approach has been successfully used to study the production of octanoic acid in yeast and to understand the metabolic response of organisms to fatty acids. nih.gov By comparing the transcriptomes of high- and low-producing strains, researchers can identify key regulatory genes and biosynthetic gene clusters, providing targets for future metabolic engineering efforts.

The integration of metabolomic and transcriptomic data offers a powerful, systems-level understanding. By correlating gene expression profiles with metabolite levels, researchers can build comprehensive models of the metabolic pathways and regulatory networks governing the synthesis and degradation of Octanoic acid, 3-methyl-4-oxo-, paving the way for its rational biotechnological production. dtu.dk

Table 3: Application of Omics Technologies

| Omics Technology | Application | Expected Insights |

| Metabolomics | Detection and quantification in biological systems. | Confirmation of natural occurrence, correlation with sensory data, identification of pathway intermediates. |

| Transcriptomics | Identification of gene expression changes. | Discovery of biosynthetic gene clusters (e.g., PKS), identification of regulatory genes. |

| Proteomics | Analysis of protein expression and function. | Identification and characterization of specific enzymes involved in the biosynthetic pathway. |

| Integrated Omics | Combination of multiple omics datasets. | Construction of comprehensive metabolic models, understanding of regulatory networks. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.